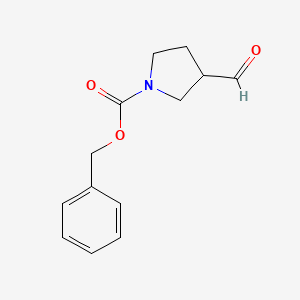

Benzyl 3-formylpyrrolidine-1-carboxylate

CAS No.: 276872-86-7

Cat. No.: VC2013112

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 276872-86-7 |

|---|---|

| Molecular Formula | C13H15NO3 |

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | benzyl 3-formylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2 |

| Standard InChI Key | GDPSCBPOCONUDM-UHFFFAOYSA-N |

| SMILES | C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structure

Benzyl 3-formylpyrrolidine-1-carboxylate is a chemical compound with significant utility in organic synthesis. It features a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted with a benzyloxycarbonyl (Cbz) protecting group at the nitrogen position and an aldehyde functional group at the 3-position of the ring. This structural arrangement provides unique reactivity patterns that are valuable in various synthetic pathways.

Chemical Identifiers

The compound is unambiguously identified through various chemical identifiers as summarized in Table 1.

Table 1: Chemical Identifiers of Benzyl 3-formylpyrrolidine-1-carboxylate

| Identifier | Value |

|---|---|

| CAS Number | 276872-86-7 |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | benzyl 3-formylpyrrolidine-1-carboxylate |

| InChI Key | GDPSCBPOCONUDM-UHFFFAOYSA-N |

| SMILES | C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2 |

| PubChem CID | 4620242 |

Synonyms

The compound is known by several synonyms in scientific and commercial literature:

-

1-Pyrrolidinecarboxylic acid, 3-formyl-, phenylmethyl ester

-

1-N-Cbz-3-formyl-pyrrolidine

-

1-Cbz-3-pyrrolidinecarbaldehyde

-

1-Benzyloxycarbonylpyrrolidine-3-carboxaldehyde

-

3-Formyl-Pyrrolidine-1-Carboxylic Acid Benzyl Ester

-

Z-3-formylpyrrolidine

Physical and Chemical Properties

Understanding the physical and chemical properties of benzyl 3-formylpyrrolidine-1-carboxylate is essential for its proper handling, storage, and application in synthetic processes.

Physical Properties

The physical properties of benzyl 3-formylpyrrolidine-1-carboxylate are summarized in Table 2.

Table 2: Physical Properties of Benzyl 3-formylpyrrolidine-1-carboxylate

| Property | Value |

|---|---|

| Appearance | Clear yellow viscous liquid |

| Density | 1.263 g/cm³ |

| Boiling Point | 369.6°C at 760 mmHg |

| Flash Point | 177.4°C |

| Refractive Index | 1.5440-1.5490 @ 20°C |

These physical characteristics indicate a relatively high boiling point and flash point, suggesting thermal stability under standard laboratory conditions .

Chemical Reactivity

The aldehyde functional group in benzyl 3-formylpyrrolidine-1-carboxylate serves as a reactive site for various transformations, including:

-

Nucleophilic additions to form alcohols, imines, or oximes

-

Oxidation to carboxylic acids

-

Reduction to alcohols

-

Aldol condensations with enolizable carbonyl compounds

-

Wittig reactions to form alkenes

The benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom provides stability under many reaction conditions while allowing selective deprotection when needed, typically through catalytic hydrogenation.

Synthesis Methods

Several methods have been reported for the synthesis of benzyl 3-formylpyrrolidine-1-carboxylate, with oxidation of the corresponding hydroxymethyl derivative being the most common approach.

Swern Oxidation

One established method for synthesizing benzyl 3-formylpyrrolidine-1-carboxylate is the Swern oxidation, which involves the oxidation of benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate using dimethyl sulfoxide (DMSO) activated by oxalyl chloride:

"DMSO (597 mL, 8.42 mmol) was added to a solution of oxalyl chloride (427 mL, 5.05 mmol) in..."

This method provides a mild and efficient route to the aldehyde while preserving the Cbz protecting group.

Alternative Oxidation Methods

Other oxidation methods that may be employed include:

-

Pyridinium Dichromate Oxidation:

"A mixture of benzyl 3-hydroxy-1-pyrrolidine carboxylate (10.0 g), pyridinium dichromate (14.6 g), and dichloromethane (150 mL) was stirred at room temperature for 3 days." -

TPAP Oxidation:

Tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as co-oxidant in dichloromethane with molecular sieves has been used for similar oxidations .

Stereochemical Considerations

The synthesis of stereochemically pure forms of benzyl 3-formylpyrrolidine-1-carboxylate, such as (S)-benzyl 3-formylpyrrolidine-1-carboxylate (CAS: 1212307-91-9), typically involves either resolution of racemic mixtures or starting from enantiomerically pure precursors. Stereoselective synthesis routes are important when the compound is used as an intermediate in the preparation of pharmaceutically active compounds where stereochemistry plays a crucial role in biological activity .

Applications

Benzyl 3-formylpyrrolidine-1-carboxylate has various applications, particularly in the field of synthetic organic chemistry and pharmaceutical development.

Pharmaceutical Synthesis

The compound is widely used as a building block in the synthesis of pharmaceuticals due to its reactive aldehyde group and the versatility of the pyrrolidine ring. Specific applications include:

-

Synthesis of Janus kinase inhibitors as described in patent literature

-

Preparation of heterocyclic compounds with potential biological activity

-

Development of peptidomimetics and enzyme inhibitors

-

Synthesis of compounds with therapeutic potential in areas such as autoimmune diseases and cancer treatment

Research and Development

In research laboratories, benzyl 3-formylpyrrolidine-1-carboxylate serves as a valuable intermediate in:

-

Structure-activity relationship studies

-

Development of novel synthetic methodologies

-

Exploration of heterocyclic chemistry

-

Preparation of conformationally restricted analogs of bioactive molecules

Comparison with Related Compounds

Table 3 presents a comparison of benzyl 3-formylpyrrolidine-1-carboxylate with structurally related compounds.

Table 3: Comparison with Related Compounds

| Compound | Structural Difference | Potential Impact on Reactivity/Application |

|---|---|---|

| Benzyl 3-oxopyrrolidine-1-carboxylate | Ketone instead of aldehyde at 3-position | Less reactive toward nucleophilic additions; different stereochemical outcomes in reductions |

| 1-Boc-3-pyrrolidinecarbaldehyde | Boc protecting group instead of Cbz | Different deprotection conditions; greater acid sensitivity |

| (R)-Benzyl 3-formylpiperidine-1-carboxylate | Six-membered ring instead of five-membered | Different ring conformation; altered reactivity patterns |

| (S)-Benzyl 3-formylpyrrolidine-1-carboxylate | Specific stereochemistry at C-3 | Stereoselective reactions; potential for stereoisomerically pure products |

This comparison highlights how subtle structural variations can significantly impact the chemical behavior and applications of these compounds .

Spectroscopic Characterization

Spectroscopic methods provide valuable information for structural confirmation and purity assessment of benzyl 3-formylpyrrolidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is particularly useful for structural characterization of this compound. Key spectral features include:

-

¹H NMR signals for the aldehyde proton (typically ~9-10 ppm)

-

Signals for the benzyl group protons (~7.3-7.4 ppm for aromatic protons and ~5.1-5.2 ppm for the methylene group)

-

Signals for the pyrrolidine ring protons (~2.5-4.0 ppm)

¹³C NMR spectroscopy provides additional structural information, with characteristic signals for the aldehyde carbon (~200 ppm), carbonyl carbon of the carbamate (~155 ppm), and aromatic carbons (~128-136 ppm) .

Infrared (IR) Spectroscopy

IR spectroscopy reveals characteristic absorption bands for:

-

Aldehyde C=O stretching (~1720-1740 cm⁻¹)

-

Carbamate C=O stretching (~1680-1700 cm⁻¹)

-

Aromatic C=C stretching (~1600 and 1450 cm⁻¹)

-

C-H stretching of the aldehyde (~2720-2740 cm⁻¹)

These spectroscopic features serve as valuable fingerprints for identification and quality control of the compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume